molecular formula C15H12O5 B1195342 Hydramacrophyllol A CAS No. 157598-00-0

Hydramacrophyllol A

Cat. No. B1195342
M. Wt: 272.25 g/mol
InChI Key: FADYYEHFGLVECU-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydramacrophyllol A is an isobenzofuranone that is 2-benzofuran-1(3H)-one substituted by a hydroxy group at position 7 and a (S)-hydroxy(4-hydroxyphenyl)methyl group at position 3. It has been isolated from the roots of Scorzonera judaica. It has a role as a plant metabolite. It is a gamma-lactone, an isobenzofuranone, a member of phenols and a secondary alcohol.

Scientific Research Applications

Identification and Isolation in Plant Species

  • Hydramacrophyllol A, along with other secondary metabolites, was identified in the subaerial parts of Scorzonera tomentosa L. (Asteraceae). This discovery highlights its presence in specific plant species and its potential for various applications in scientific research (Sarı et al., 2007).

Use in Synthesis of Bioactive Compounds

  • The compound has been utilized in the development of bioactive functions in Hydrangeae Dulcis Folium. This includes the synthesis of antiallergic and antimicrobial isocoumarins and benzylidenephthalides, demonstrating its utility in the creation of compounds with potential health benefits (Yoshikawa et al., 1996).

Inhibitory Effects on Histamine Release

  • Hydramacrophyllols A and B, isolated from Hydrangeae Dulcis Folium, have shown inhibitory effects on histamine release from rat peritoneal exudate cells induced by antigen-antibody reactions. This suggests potential for use in treatments targeting allergic reactions and immune system modulation (Yoshikawa et al., 1996).

properties

CAS RN

157598-00-0

Product Name

Hydramacrophyllol A

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

(3S)-7-hydroxy-3-[(S)-hydroxy-(4-hydroxyphenyl)methyl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H12O5/c16-9-6-4-8(5-7-9)13(18)14-10-2-1-3-11(17)12(10)15(19)20-14/h1-7,13-14,16-18H/t13-,14-/m0/s1

InChI Key

FADYYEHFGLVECU-KBPBESRZSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)O[C@@H]2[C@H](C3=CC=C(C=C3)O)O

SMILES

C1=CC2=C(C(=C1)O)C(=O)OC2C(C3=CC=C(C=C3)O)O

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)OC2C(C3=CC=C(C=C3)O)O

Other CAS RN

157598-00-0

synonyms

hydramacrophyllol A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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